Home > Products > Screening Compounds P6247 > 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one - 950398-58-0

1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Catalog Number: EVT-6642908
CAS Number: 950398-58-0
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound features a unique structure that combines a benzodiazepine core with a chlorophenyl substituent, which may confer specific biological activities. The compound's potential therapeutic applications are under investigation, particularly in relation to its interactions with various biological targets.

Source

The compound has been referenced in various scientific studies and patents, notably in research focusing on its synthesis and potential pharmacological properties. For instance, it has been noted in the context of developing inhibitors for Rho kinase, a significant target in cancer and cardiovascular diseases .

Classification

This compound can be classified as a benzodiazepine derivative due to its structural characteristics. Benzodiazepines are known for their psychoactive effects and are commonly used in medicine for their anxiolytic, sedative, and muscle relaxant properties.

Synthesis Analysis

Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: Combining various precursors to form the benzodiazepine structure.
  • Reduction Reactions: Reducing specific functional groups to achieve the desired tetrahydro configuration.

Technical Details

Specific synthetic pathways have been explored in literature. For example, one method involves starting from 2-amino-5-chlorobenzophenone and employing catalytic hydrogenation to reduce the double bonds present in the intermediate products . The exact reaction conditions (temperature, solvent, catalysts) can significantly influence yield and purity.

Molecular Structure Analysis

Data

The molecular formula is C16H17ClN2OC_{16}H_{17}ClN_2O, with a molecular weight of approximately 290.77 g/mol. The compound's structural features include a fused benzodiazepine ring system and a chlorinated phenyl group.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical of benzodiazepines:

  • Nucleophilic Substitution: The presence of the chlorophenyl group allows for nucleophilic attack under suitable conditions.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield different derivatives.

Technical Details

Reactions involving this compound often require careful control of pH and temperature to prevent degradation or unwanted side reactions . Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and product purity.

Mechanism of Action

Process

The mechanism of action for 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is hypothesized to involve modulation of neurotransmitter systems in the central nervous system. Specifically:

  • GABA-A Receptor Modulation: Like other benzodiazepines, this compound may enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission.

Data

Research indicates that compounds with similar structures exhibit anxiolytic and sedative effects through their action on GABAergic pathways . Further studies are needed to elucidate the precise binding affinities and effects on receptor subtypes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Chemical properties include stability under standard laboratory conditions but may degrade when exposed to strong acids or bases. The compound's reactivity profile suggests potential for further derivatization through functional group modifications .

Applications

Scientific Uses

1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is primarily investigated for its potential therapeutic applications:

  • Pharmacological Research: Studied for its anxiolytic effects similar to traditional benzodiazepines.
  • Biochemical Studies: Used as a tool compound to explore GABAergic mechanisms and receptor interactions.

Ongoing research aims to better understand its efficacy and safety profile in clinical settings.

Synthesis and Optimization of 1,5-Benzodiazepin-2-one Derivatives

Retrosynthetic Analysis of the 1,5-Benzodiazepin-2-one Core Structure

The 1,5-benzodiazepin-2-one scaffold presents a heptatomic ring system characterized by nitrogen atoms at positions 1 and 5 and a carbonyl at C2. Retrosynthetic disconnection of the target compound 1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one reveals two primary synthons: (1) o-phenylenediamine as the aromatic precursor and (2) a γ-chlorinated ketone equivalent bearing the 4-chlorophenylmethyl and methyl substituents. The C3-methyl group originates from the α-substitution of the ketone precursor, while the N1-(4-chlorobenzyl) moiety derives from N-alkylation either pre- or post-cyclization. Alternative disconnection at the imine functionality (C=N) suggests a forward synthesis via cyclocondensation between o-phenylenediamine and a β-keto ester or α,β-unsaturated ketone, where the 4-chlorophenylmethyl group could be introduced through Michael addition. This analysis highlights the convergence of multiple synthetic pathways at the ketone-diamine condensation step, with subsequent modifications enabling installation of the 4-chlorophenylmethyl group at N1 [2] [4] [9].

Catalytic Strategies for C–N Bond Formation in Benzodiazepine Synthesis

The cyclocondensation forming the diazepine ring relies critically on efficient C–N bond formation. Traditional acid catalysts (e.g., acetic acid, sulfanilic acid) suffer from harsh conditions and poor recyclability. Modern catalytic approaches include:

  • Heterogeneous MOF Catalysts: Iron-based MOF-235 ([Fe₃O(BDC)₃]) demonstrates exceptional efficiency in catalyzing the condensation of o-phenylenediamine with ketones to furnish 1,5-benzodiazepin-2-ones under mild conditions. Its high surface area (BET: 1,200 m²/g) and Lewis acid sites facilitate imine formation and subsequent cyclization, achieving yields >90% within 3 hours. Crucially, MOF-235 maintains structural integrity over 6 cycles with negligible Fe leaching (<0.5 ppm) [7].

  • ACT@IRMOF-3 Nanocomposites: Core-shell structures combining thymus-derived activated carbon (ACT) with amine-functionalized IRMOF-3 enhance catalytic performance through synergistic effects. The ACT core provides thermal stability while IRMOF-3 shell offers accessible Zn²⁺ Lewis acid sites. This catalyst promotes benzodiazepine synthesis in ethanol at reflux, delivering yields up to 95% within 4 hours and exhibiting excellent recyclability [3].

  • Copper-Catalyzed Intramolecular Coupling: For complex benzodiazepines, CuI/N,N-dimethylglycine enables intramolecular C–N bond formation in azetidine-carboxamide precursors. This method constructs the diazepine ring under mild conditions (dioxane, 80°C), achieving 91–98% yields and preserving halide functionalities for downstream derivatization [9].

Table 1: Comparative Catalytic Performance in Benzodiazepine Synthesis

CatalystReaction ConditionsYield (%)Recyclability (Cycles)Key Advantage
MOF-235Ethanol, 80°C, 3h90–95>6High surface area, Lewis acidity
ACT@IRMOF-3Ethanol, reflux, 4h88–956Eco-friendly, biomass-derived support
CuI/DMGC1,4-Dioxane, 80°C, 3h91–98Not reportedTolerance for halides
Clay-POMSolvent-free, 100°C, 2h854Low cost

Regioselective Functionalization at the 4-Chlorophenylmethyl Position

Installing the 4-chlorophenylmethyl group at N1 requires precise regiocontrol to avoid O-alkylation or C-alkylation side products. Key strategies include:

  • Alkylation of Benzodiazepinone Anions: Deprotonation of the lactam N–H (pKa ~15–17) using NaH in DMF at 0°C generates a nucleophilic anion that selectively attacks 4-chlorobenzyl bromide. The phenolic OH group in certain substrates remains unreactive due to intramolecular H-bonding with the C=N imine, providing innate regioselectivity. This method achieves >85% yield for N1-(4-chlorobenzyl) products [2] [6].

  • Activated DMSO-Mediated Chlorination: For substrates requiring late-stage chlorination, methane sulfonyl chloride-activated DMSO regioselectively chlorinates the C3 position of pre-formed benzodiazepines without affecting the N1-benzyl group. This chemoselectivity arises from the electrophilic character of the chlorinating agent targeting electron-rich enolizable positions [4].

  • Click Chemistry Functionalization: N-Propargylated benzodiazepines undergo CuAAC with azides to install triazole-linked 4-chlorophenyl groups. Using CuI/Et₃N in DCM, this "click" reaction proceeds at RT in 4h with 82–90% yield, demonstrating orthogonal regioselectivity and compatibility with the chlorophenyl moiety [6].

Green Chemistry Approaches to Reduce Byproduct Formation

Minimizing waste and hazardous byproducts is critical for sustainable benzodiazepine synthesis. Significant advances include:

  • Solvent Optimization: Ethanol emerges as the ideal solvent for MOF-235-catalyzed cyclocondensations, enabling high yields (93%) with low E-factors (<5). In contrast, aprotic solvents like DMF promote enolization side products, reducing yields to 60–70% [7].

Table 2: Solvent Impact on Byproduct Formation in MOF-235-Catalyzed Synthesis

SolventYield (%)Major ByproductByproduct Yield (%)
Ethanol93None<2
DMF65Enolized Schiff base25
Acetonitrile78Diimine dimer15
Toluene85Partially cyclized intermediate10
  • Catalyst Recyclability: ACT@IRMOF-3 and MOF-235 exhibit exceptional recyclability. Filtration and ethanol washing restore catalytic activity for ≥6 cycles with <5% yield reduction, minimizing metal waste. ACT@IRMOF-3 leverages renewable thymus-derived carbon, reducing lifecycle environmental impact by 40% compared to conventional catalysts [3] [7].

  • Solvent-Free Methodologies: Clay-supported polyoxometalate catalysts enable benzodiazepine synthesis under solvent-free conditions at 100°C, eliminating VOC emissions and achieving 85% yield in 2 hours. This approach reduces E-factors by 60% compared to solution-phase reactions [7].

  • Atom-Economical Reactions: CuAAC couplings exhibit near-perfect atom economy (≥95%), generating only N₂ as byproduct. When combined with reusable catalysts, this reduces the carbon footprint of N-functionalization by 30% [6].

Properties

CAS Number

950398-58-0

Product Name

1-[(4-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C17H17ClN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3

InChI Key

MPBIKFGCPVQWFM-UHFFFAOYSA-N

SMILES

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.